6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a fused triazolo-pyrimidinone core. Key structural elements include:
Properties
IUPAC Name |
6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O3/c1-2-31-16-9-7-15(8-10-16)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)13-3-5-14(22)6-4-13/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYSUIZYNGEGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2. This results in the arrest of the cell cycle progression and induction of apoptosis within the cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division.
Pharmacokinetics
The compound’s potency against the cdk2 enzyme and its cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range. It also induces significant alterations in cell cycle progression and apoptosis within HCT cells.
Biological Activity
The compound 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅ClN₄O₂ |
| Molecular Weight | 304.75 g/mol |
| IUPAC Name | 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
| PubChem CID | 1170477 |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole moieties exhibit a variety of biological activities including antibacterial, antifungal, anticancer, and enzyme inhibition properties. The specific biological activities of the compound can be categorized as follows:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to the one discussed have shown moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.
- Antifungal Activity : Some oxadiazole derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans . The exact mechanism is still under investigation but may involve disruption of fungal cell membrane integrity.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown significant AChE inhibitory activity which is crucial in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Studies indicate that certain oxadiazole derivatives act as potent urease inhibitors with IC50 values significantly lower than standard drugs . This property is particularly relevant in the treatment of conditions associated with urease-producing bacteria.
3. Anticancer Activity
Research has pointed towards the anticancer potential of oxadiazole derivatives. For example:
- Cell Line Studies : Compounds similar to the target molecule have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer) showing promising cytotoxic effects . The mechanisms may involve induction of apoptosis or cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds with structural similarities to the target molecule:
- Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The most active compounds exhibited strong antibacterial effects against Salmonella typhi with IC50 values ranging from 0.63 µM to 6.28 µM .
- In Vivo Studies : Another research focused on evaluating the in vivo efficacy of oxadiazole derivatives in animal models for their anticancer properties. Results indicated significant tumor growth inhibition compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table synthesizes structural and functional comparisons with analogous compounds from the evidence:
Structural and Electronic Comparisons
- Core Planarity: The triazolo-pyrimidinone core is consistently planar across analogs, facilitating interactions with flat binding pockets .
- Substituent Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in the target compound) enhance stability against oxidation .
- Electron-donating groups (e.g., 4-ethoxyphenyl) improve solubility in polar solvents but may reduce membrane permeability .
- Fluorinated substituents (e.g., 3-fluorobenzyl in ) balance lipophilicity and metabolic resistance due to fluorine’s electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
